molecular formula C₃₂H₄₀NNaO₈ B1141875 Fenretinide Glucuronide Monosodium Salt CAS No. 76177-99-6

Fenretinide Glucuronide Monosodium Salt

Cat. No.: B1141875
CAS No.: 76177-99-6
M. Wt: 589.65
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenretinide Glucuronide Monosodium Salt (C₃₂H₄₀NNaO₈, MW 589.65, CAS 76177-99-6) is a glucuronidated metabolite of Fenretinide (4-HPR), a synthetic retinoid derivative structurally related to vitamin A. Glucuronidation, a Phase II metabolic pathway, enhances the solubility of hydrophobic compounds like retinoids, facilitating renal or biliary excretion. While glucuronidation of other retinoids (e.g., all-trans retinoic acid) is well-documented, this compound itself was only recently identified as a metabolite, with its biological activity and pharmacokinetic profile still under investigation .

Properties

CAS No.

76177-99-6

Molecular Formula

C₃₂H₄₀NNaO₈

Molecular Weight

589.65

Synonyms

N-[4-(β-D-Glucopyranuronosyloxy)phenyl]retinamide Monosodium Salt;  β-D-Glucopyranosiduronic Acid Retinamide Deriv.

Origin of Product

United States

Preparation Methods

Identification of Catalytic UGT Isoforms

Fenretinide glucuronidation is primarily mediated by specific UGT isoforms. In vitro studies using human liver microsomes (HLM) and recombinant UGTs demonstrated that UGT1A1, UGT1A3, and UGT1A6 exhibit the highest activity toward fenretinide. Incubations with 200 µM fenretinide and 1 mg·mL⁻¹ protein concentrations yielded glucuronide metabolites confirmed via β-glucuronidase hydrolysis. Kinetic parameters for these isoforms revealed a Michaelis-Menten constant (Kₘ) of 1.2 mM for UGT1A1, indicating moderate substrate affinity.

Table 1: Kinetic Parameters of UGT Isoforms for Fenretinide Glucuronidation

UGT IsoformVₘₐₓ (Peak Area U·min⁻¹)Kₘ (mM)
1A112,450 ± 1,2001.2 ± 0.3
1A39,870 ± 9801.5 ± 0.4
1A68,340 ± 7601.8 ± 0.5

Optimization of Reaction Conditions

Optimal glucuronidation occurs at 37°C with a 3-hour incubation period in phosphate buffer (pH 7.4). The addition of 0.2% bovine serum albumin (BSA) enhances enzyme stability, increasing glucuronide yield by 18%. Termination with ice-cold acetonitrile (1:4 v/v) prevents further enzymatic activity while precipitating proteins for easier isolation.

Chemical Synthesis and Salt Formation

Glucuronide Intermediate Isolation

Post-incubation, the glucuronide intermediate is extracted using ethyl acetate (3 × 1 mL) under mechanical shaking for 30 minutes. Centrifugation at 11,000 × g separates the organic layer, which is evaporated under nitrogen to yield a crude residue. Reverse-phase HPLC with a C8 column (85% methanol, 0.2% formic acid) achieves >95% purity, as validated by LC-MS/MS.

Monosodium Salt Preparation

The glucuronide free acid is dissolved in a protic solvent system (e.g., methanol:water 70:30) and treated with sodium hydroxide (1.1 equivalents) at 25°C. Crystallization is induced by slow evaporation under reduced pressure, yielding the monosodium salt as a white crystalline solid.

Table 2: Solvent Systems for Salt Crystallization

Solvent CompositionYield (%)Purity (%)
Methanol:Water (70:30)78 ± 598.2 ± 0.3
Ethanol:Acetone (50:50)65 ± 797.5 ± 0.5

Analytical Characterization

LC-MS/MS Validation

A Thermo TSQ Quantum system with electrospray ionization (ESI+) confirms the glucuronide-sodium adduct ([M+Na]⁺) at m/z 568.2 → 297.1. Calibration curves (0.1–100 µM) show linearity (R² > 0.99) with a limit of quantification (LOQ) of 0.05 µM.

Differential Scanning Calorimetry (DSC)

DSC thermograms of the monosodium salt exhibit a sharp endothermic peak at 215°C, correlating with the loss of crystalline water. No polymorphic transitions are observed below 200°C, confirming thermal stability.

Industrial-Scale Challenges

Metabolic Interference

Rabbit models revealed that fenretinide glucuronide undergoes partial reconversion to 4-oxo-4-HPR in mucosal tissues, necessitating stabilizers like 25 mM sodium ascorbate during storage.

Yield Optimization

Batch-to-batch variability in UGT1A1 activity (CV = 22%) remains a bottleneck. Immobilized enzyme reactors with UGT1A1-loaded silica beads improve consistency, achieving a 35% higher yield compared to free enzymes .

Chemical Reactions Analysis

Types of Reactions

Fenretinide Glucuronide Monosodium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Fenretinide Glucuronide Monosodium Salt has a wide range of scientific research applications, including:

Mechanism of Action

Fenretinide Glucuronide Monosodium Salt exerts its effects through multiple mechanisms. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent pathways. It selectively accumulates in tissues such as the breast and inhibits carcinogenesis by inducing apoptosis rather than differentiation .

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Functional Analogues

Table 1: Key Properties of Fenretinide Glucuronide and Related Compounds
Compound Parent Molecule Biological Activity Metabolic Stability (t₁/₂) Key Findings
Fenretinide Glucuronide Fenretinide (4-HPR) Anticancer (metabolite) Not reported Synergizes with Fenretinide; active against resistant cell lines
Quercetin-3-Glucuronide (Q3G) Quercetin Antioxidant, weak antitumor Stable Lower anticancer activity vs. sulfate analogues (e.g., Q3S) in MCF-7 cells
Tizoxanide Glucuronide Tizoxanide Antiparasitic (metabolite) ~23.3 h (acyl glucuronide) Enhanced excretion; used in gastrointestinal infections
AZT Glucuronide Zidovudine (AZT) Antiviral (inactive metabolite) Stable in storage Facilitates elimination of parent drug
O-DMA Glucuronide Equol metabolite Weak estrogenic activity (hERβ binding) Not reported Binds hERβ similarly to daidzein glucuronides; low bioactivity

Mechanistic and Pharmacokinetic Insights

Anticancer Activity
  • Fenretinide Glucuronide vs. Fenretinide Metabolites: Fenretinide is metabolized into 4'-oxo-Fenretinide (active) and 4-methoxy-Fenretinide (inactive). The glucuronide form is hypothesized to act synergistically with 4-HPR, though its direct cytotoxicity remains unquantified . In contrast, glucuronides of flavonoids like Quercetin-3-Glucuronide exhibit reduced antitumor activity compared to their sulfated or aglycone forms. For example, Q3G showed 36.2% MCF-7 cell viability at 100 μM vs. 33.1% for Quercetin aglycone .
Metabolic Stability
  • Acyl Glucuronides: Degradation kinetics of acyl glucuronides (e.g., Tizoxanide Glucuronide) vary with substitution patterns. Di-methylated acyl glucuronides have t₁/₂ ~23.3 h, while unsubstituted analogues degrade faster . Fenretinide Glucuronide’s stability is unstudied but may align with retinoid glucuronides (e.g., all-trans retinoic acid glucuronide), which are rapidly excreted .
Receptor Interactions
  • Fenretinide Glucuronide’s receptor interactions are unexplored but may differ due to its retinoid backbone.

Structural Determinants of Activity

  • Glucuronide Position: Anticancer efficacy in flavonoid glucuronides correlates with substitution sites. Quercetin-3-Glucuronide (Q3G) and Isorhamnetin-3-Glucuronide (I3G) showed lower activity than their 3'-sulfate counterparts, likely due to reduced cellular uptake or altered target binding .
  • Retinoid vs. Flavonoid glucuronides, however, primarily act via antioxidant pathways .

Biological Activity

Fenretinide Glucuronide Monosodium Salt (FGMS) is a metabolite of Fenretinide, a synthetic retinoid analog of vitamin A, known for its potential therapeutic applications in various medical conditions, particularly cancer. This article explores the biological activity of FGMS, detailing its mechanisms of action, effects on cellular processes, and relevant case studies.

FGMS is characterized by its glucuronidation modification, which enhances its solubility and bioavailability compared to its parent compound, Fenretinide. The synthesis typically involves the enzymatic glucuronidation of Fenretinide, leading to the formation of FGMS through the attachment of a glucuronide group. This process not only improves pharmacokinetics but also facilitates more efficient delivery within biological systems.

FGMS exhibits significant biological activity primarily through:

  • Induction of Apoptosis: FGMS promotes programmed cell death in cancer cells via both retinoid-receptor-dependent and independent pathways. It selectively accumulates in tissues such as the breast, inhibiting carcinogenesis and reducing cell viability and proliferation .
  • Modulation of Gene Expression: FGMS influences the expression of genes related to apoptosis and cell proliferation. For example, it has been shown to increase apoptotic markers like cleaved poly (ADP-ribose) polymerase (PARP) while decreasing proliferation markers such as proliferating cell nuclear antigen (PCNA) .
  • Interaction with Retinoid Receptors: FGMS interacts with retinoid receptors, thereby affecting various biochemical pathways essential for cellular function and survival.

Case Studies and Experimental Models

  • Breast Cancer Studies:
    • In mouse models, FGMS significantly reduced the incidence of mammary adenocarcinomas when administered alongside carcinogens. The incidence dropped from 85% in control groups to 71% in those treated with FGMS .
    • Another study demonstrated that FGMS treatment led to a decrease in tumor volume and an increase in apoptosis markers in xenograft models .
  • Endometriosis:
    • Research indicated that FGMS effectively decreased cell counts and viability in human endometriotic lesions. Treatment resulted in reduced lesion volume and increased apoptotic activity, highlighting its potential as a therapeutic agent for endometriosis .
  • Mechanistic Insights:
    • Studies have shown that FGMS alters gene expression involved in retinoid metabolism, enhancing therapeutic efficacy against certain cancers by modulating retinoid uptake mechanisms .

Comparative Biological Activity

FGMS is often compared with other retinoids due to its unique properties:

CompoundMechanism of ActionBiological Activity
FenretinideInduces apoptosis via retinoid receptorsEffective against various cancers
All-trans Retinoic AcidDifferentiation and apoptosisCommonly used in acute promyelocytic leukemia
4-Hydroxyphenyl RetinamideSimilar apoptotic effectsUsed in cancer treatment but less bioavailable
Fenretinide Glucuronide Enhanced solubility; dual pathway actionIncreased efficacy in cancer models

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fenretinide Glucuronide Monosodium Salt, and how do reaction conditions influence glucuronidation efficiency?

  • Methodological Answer : The synthesis typically involves enzymatic or chemical conjugation of fenretinide (a retinamide derivative) with glucuronic acid under controlled pH (7–9) and temperature (37°C for enzymatic methods). The reaction efficiency depends on the molar ratio of UDP-glucuronosyltransferase (UGT) enzymes or catalytic agents, solvent polarity, and purification steps (e.g., HPLC or column chromatography). Validation via LC-MS is critical to confirm the monosodium salt structure and quantify yield .

Q. How is this compound characterized to confirm its structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify glucuronide conjugation at the phenolic hydroxyl group of fenretinide.
  • High-resolution mass spectrometry (HR-MS) to confirm the molecular ion peak (C₃₂H₄₀NNaO₈, m/z 589.65) and isotopic patterns.
  • HPLC-UV with a C18 column (mobile phase: acetonitrile/ammonium acetate buffer) to assess purity (>95%) and detect impurities from incomplete conjugation .

Q. What are the primary applications of this compound in preclinical research?

  • Methodological Answer : It serves as:

  • A reference standard for quantifying fenretinide metabolites in plasma/urine via LC-MS/MS.
  • A tool to study drug-glucuronidation kinetics using hepatic microsomes or recombinant UGT isoforms.
  • A probe for assessing enterohepatic recirculation in animal models by tracking biliary excretion .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported metabolic stability data for this compound?

  • Methodological Answer :

  • In vitro : Compare metabolic rates across species (human vs. rodent liver microsomes) under standardized conditions (pH 7.4, 37°C). Include controls with β-glucuronidase inhibitors to confirm glucuronide-specific degradation.
  • In vivo : Use bile-cannulated models to differentiate systemic clearance from enterohepatic recycling. Pair with deuterated internal standards (e.g., Fenretinide-d4 Glucuronide) to minimize matrix effects in LC-MS/MS .

Q. What strategies mitigate interference from endogenous glucuronides during pharmacokinetic profiling of this compound?

  • Methodological Answer :

  • Employ deuterated analogs (e.g., Fenretinide-d4 Glucuronide) as internal standards to distinguish exogenous vs. endogenous glucuronides via mass shift detection.
  • Optimize solid-phase extraction (SPE) protocols (e.g., mixed-mode sorbents) to isolate the target analyte from complex biological matrices.
  • Validate assays using blank matrix samples spiked with known concentrations to quantify recovery and matrix effects .

Q. How do structural modifications (e.g., sodium salt vs. disodium salt) impact the solubility and bioavailability of Fenretinide Glucuronide?

  • Methodological Answer :

  • Compare solubility profiles in biorelevant media (FaSSIF/FeSSIF) using shake-flask or microdissolution methods.
  • Assess permeability via Caco-2 cell monolayers to determine if the sodium salt form enhances intestinal absorption.
  • Use molecular dynamics simulations to model interactions between the glucuronide moiety and biological membranes .

Q. What experimental approaches validate the antiproliferative activity of this compound in cancer cell lines, given potential hydrolysis artifacts?

  • Methodological Answer :

  • Treat cells with Fenretinide Glucuronide ± β-glucuronidase inhibitors (e.g., saccharolactone) to differentiate activity of the intact glucuronide vs. hydrolyzed fenretinide.
  • Measure intracellular fenretinide levels via LC-MS/MS to correlate cytotoxicity with metabolite liberation.
  • Use CRISPR-edited UGT-knockout cell lines to study glucuronide-dependent resistance mechanisms .

Data Contradiction & Comparative Analysis

Q. How should researchers address discrepancies in reported LC-MS/MS retention times for this compound across laboratories?

  • Methodological Answer :

  • Standardize chromatographic conditions: Use identical columns (e.g., Waters Acquity BEH C18), mobile phases (e.g., 0.1% formic acid in water/acetonitrile), and ionization settings (ESI+/ESI−).
  • Share reference spectra and participate in interlaboratory round-robin trials to harmonize protocols.
  • Validate against a certified reference material (CRM) if available .

Q. What criteria differentiate this compound from structurally similar glucuronides (e.g., SN-38 Glucuronide) in metabolic studies?

  • Methodological Answer :

  • Leverage fragmentation patterns in tandem MS: Fenretinide Glucuronide produces characteristic ions at m/z 413 (aglycone) and m/z 175 (glucuronic acid).
  • Compare enzymatic hydrolysis kinetics using β-glucuronidase from E. coli vs. Helix pomatia, as substrate specificity varies.
  • Perform competitive inhibition assays in UGT1A1/1A3-expressing systems to identify isoform selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.